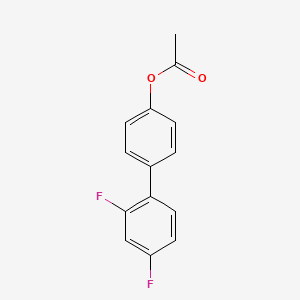

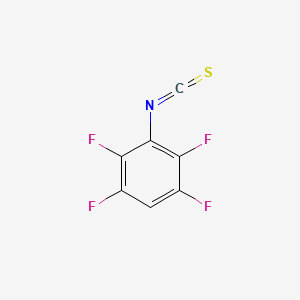

2,3,5,6-Tetrafluorophenyl isothiocyanate

Übersicht

Beschreibung

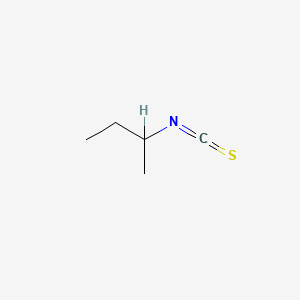

2,3,5,6-Tetrafluorophenyl isothiocyanate (TFPITC) is a chemical compound used in scientific research for various purposes. It is a highly reactive compound that can be used to modify proteins and peptides, allowing researchers to study their biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : Research indicates that 2,3,5,6-tetrafluorophenyl isothiocyanate can facilitate the synthesis of structurally and pharmaceutically interesting 2-aminobenzothiazoles and 2-aminobenzoxazoles in an environmentally friendly manner, using water as a solvent (Zhang et al., 2011).

Nuclear Medicine and Imaging

Synthesis of Radiolabeling Agents for PET Imaging : The compound is crucial in the synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor for creating a prosthetic group used in radiolabeling peptides for positron emission tomography (PET) (Davis & Fettinger, 2018).

Anthelmintic Activity

Isothiourea Derivatives with Broad-Spectrum Anthelmintic Activity : A study describes the preparation of isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, using this compound, which exhibits enhanced activity against various parasites (Brewer et al., 1987).

Organic Semiconductors

Synthesis of Organic Semiconductors : The compound is used in the synthesis of organic semiconductors, such as benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which have potential applications in electronic devices (Kashiki et al., 2011).

Peptide Synthesis

Protected Amino Acid Tetrafluorophenyl Esters for Peptide Synthesis : The compound is involved in the preparation of new 2,3,5,6-tetrafluorophenyl active esters of protected amino acids, which are useful in peptide synthesis, showing high efficiency and minimizing racemization (Hui, Holleran, & Kovacs, 2009).

Polymer Science

Controlled Polymerization : 2,3,5,6-Tetrafluorophenyl methacrylate, derived from this compound, is usedin controlled polymerization processes. This methodology enables the synthesis of well-defined homopolymers and block copolymers with potential applications in material science (Li, Gan, & Gan, 2008).

Photostable Fluorescent Bioprobes

Mitochondrion-Specific Imaging : A study demonstrates the use of an isothiocyanate-functionalized tetraphenylethene derivative for mitochondrial imaging. This compound, possibly utilizing this compound, shows high specificity and photostability, making it useful for real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).

Agrochemical Synthesis

Versatile Intermediate in Agrochemistry : Organic isocyanates and isothiocyanates, including this compound, have been widely used in the synthesis of agrochemicals. These compounds facilitate the installation of essential functional groups like carbamates and ureas and are instrumental in constructing heterocycles used in agriculture (Lamberth, 2021).

Liquid Crystal Technology

Synthesis of Liquid Crystals : Research shows the use of 2,3,5,6-tetrafluorophenylene moiety in the preparation of liquid crystals. These materials exhibit unique mesomorphic properties and are studied for their potential in display technologies and other applications (Wen, Tang, & Yang, 2000).

Anion and Metal Cation Coordination

Tetrathiafulvalene-Based Azine Ligands : The compound is involved in the synthesis of tetrathiafulvalene-appended azine ligands, useful for sensing anions and coordinating metal cations. These compounds are valuable in the development of sensors and electronic materials (Ayadi et al., 2015).

Electronics and Optoelectronics

Quinoidal Oligothiophenes : Studies on tetracyano quinoidal oligothiophenes, which may involve this compound,highlight their use as semiconducting substrates in organic electronics. These materials, due to their unique electronic structure, are versatile in applications ranging from transistors to solar cells and photodetectors (Casado, Ponce Ortiz, & López Navarrete, 2012).

Semiconducting Polymers

Synthesis and Analysis in Polymer Chemistry : Research has explored the use of isomers of benzo[d][1,2,3]thiadiazole, potentially involving this compound, in the construction of alternating copolymers. These materials are significant in the field of optoelectronic semiconductors, with applications in solar cells and field-effect transistors (Chen et al., 2016).

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNNLKBODYSOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N=C=S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175083 | |

| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20925-31-9 | |

| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20925-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.